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2-amino-1H-pyrido[3,4-d]pyrimidin-4-one

Cat. No.: B7957255
M. Wt: 162.15 g/mol
InChI Key: AUABAUOBYXWSKR-UHFFFAOYSA-N
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Description

Historical Context and Significance of Fused Pyrimidine (B1678525) Heterocycles

The journey into the world of fused pyrimidines began in 1776 with the isolation of uric acid. derpharmachemica.com However, it was nearly a century later that systematic investigations by chemists such as Bischler, Riedel, Niementowski, Gabriel, and Bogert laid the groundwork for this field of study. derpharmachemica.com Fused pyrimidines are heterocyclic compounds where a pyrimidine ring is fused to another ring system, which can be either carbocyclic or another heterocycle.

The significance of these compounds is deeply rooted in their presence in fundamental biological molecules, including DNA and RNA. jchr.org This biological prevalence has spurred extensive research, revealing that fused pyrimidines exhibit a wide spectrum of pharmacological activities. researchgate.netopenmedicinalchemistryjournal.com Various derivatives have been found to possess anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.netopenmedicinalchemistryjournal.com The synthetic versatility of the pyrimidine scaffold allows for the creation of a large number of structurally diverse derivatives, which has been crucial for drug development. core.ac.uk Prominent examples of fused pyrimidine systems include purines, pteridines, quinazolines, and the subject of this article, pyridopyrimidines. derpharmachemica.comresearchgate.net

Isomeric Landscape of Pyrido[d]pyrimidines: Focus on the Pyrido[3,4-d]pyrimidine (B3350098) System

Pyridopyrimidines are bicyclic heterocyclic structures resulting from the fusion of a pyridine (B92270) and a pyrimidine ring. researchgate.net The orientation of the nitrogen atoms in both rings allows for the existence of several isomers. The primary isomers are pyrido[2,3-d], pyrido[3,4-d], pyrido[4,3-d], and pyrido[3,2-d]pyrimidines. researchgate.netmdpi.com

The specific isomeric form of the pyridopyrimidine scaffold has a profound impact on its biological activity. Research into the development of potent inhibitors for the tyrosine kinase function of the epidermal growth factor receptor (EGFR) has highlighted these differences. A comparative study of isomeric 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines revealed that the pyrido[3,4-d] and pyrido[4,3-d] series were the most potent, followed by the pyrido[3,2-d] compounds, while the pyrido[2,3-d] analogs were the least active. nih.gov

The pyrido[3,4-d]pyrimidine scaffold, in particular, is frequently associated with kinase inhibition. mdpi.comnih.gov An example from medicinal chemistry is Tarloxotinib, a kinase inhibitor targeting the HER family of receptors, which is built upon the pyrido[3,4-d]pyrimidine framework. mdpi.comnih.gov

Table 1: Isomers of Pyrido[d]pyrimidines

Isomer Name
Pyrido[2,3-d]pyrimidine (B1209978)
Pyrido[3,2-d]pyrimidine (B1256433)
Pyrido[3,4-d]pyrimidine
Pyrido[4,3-d]pyrimidine (B1258125)

Table 2: Comparative Potency of Isomeric Pyrido[d]pyrimidines as EGFR Inhibitors

Isomer Series Potency Ranking
Pyrido[3,4-d] Most Potent
Pyrido[4,3-d] Most Potent
Pyrido[3,2-d] Intermediate
Pyrido[2,3-d] Least Active

Data derived from a study on 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines. nih.gov

Research Rationale for Investigating 2-amino-1H-pyrido[3,4-d]pyrimidin-4-one and its Structural Analogs

The investigation into this compound and its derivatives is driven by the pressing need for new chemotherapeutic agents. nih.gov Challenges such as drug resistance and severe side effects of existing cancer therapies have prompted researchers to explore novel chemical scaffolds. nih.gov

Recent academic efforts have focused on the design and synthesis of new series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. nih.gov In these studies, a common synthetic intermediate, such as 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine, is often utilized to generate a library of analogs through various chemical reactions. nih.gov

Initial screenings of these novel compounds have yielded promising results, with some analogs exhibiting highly selective inhibitory activity against specific breast and renal cancer cell lines. nih.gov A primary goal of this research is to establish a clear structure-activity relationship (SAR). nih.gov Understanding how different substituents on the pyrido[3,4-d]pyrimidine core influence its biological activity is crucial for the rational design and development of more effective and selective therapeutic agents. nih.gov The established role of the pyrido[3,4-d]pyrimidine scaffold in potent kinase inhibitors further solidifies the rationale for its continued investigation. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N4O B7957255 2-amino-1H-pyrido[3,4-d]pyrimidin-4-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-7-10-5-3-9-2-1-4(5)6(12)11-7/h1-3H,(H3,8,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUABAUOBYXWSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC2=C1C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 1h Pyrido 3,4 D Pyrimidin 4 One and Analogous Structures

Established Synthetic Pathways to the Pyrido[3,4-d]pyrimidin-4-one Core

Cyclocondensation Reactions and Ring Annulation Strategies

Cyclocondensation reactions represent a fundamental and widely utilized approach for the construction of the pyrido[3,4-d]pyrimidin-4-one core. These methods typically involve the formation of the pyrimidine (B1678525) ring onto a pre-existing pyridine (B92270) scaffold or vice versa.

A common strategy involves the thermal cyclocondensation of appropriately substituted aminopyridine derivatives with reagents that provide the remaining atoms for the pyrimidine ring. For instance, the synthesis of 2-amino-8-chloropyrido[3,4-d]pyrimidin-4-ol has been achieved through the reaction of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine hydrochloride in dimethyl sulfone at elevated temperatures. nih.gov This method highlights the direct annulation of the pyrimidine ring onto a functionalized pyridine precursor.

Another established route involves the reaction of 6-aminouracil (B15529) derivatives with various carbonyl compounds. For example, the heteroannulation reaction of 6-aminouracil with enaminones in acidic conditions has been employed to construct the pyrido[2,3-d]pyrimidine (B1209978) skeleton, a related isomer. mdpi.com While not a direct synthesis of the [3,4-d] isomer, this illustrates the general principle of using pyrimidine precursors for ring annulation.

The following table summarizes representative cyclocondensation reactions for the synthesis of pyrido[3,4-d]pyrimidine (B3350098) and related structures.

Starting MaterialsReagents and ConditionsProductReference
Ethyl 3-amino-2-chloroisonicotinate, Chloroformamidine hydrochlorideDimethyl sulfone, 140 °C2-amino-8-chloropyrido[3,4-d]pyrimidin-4-ol nih.gov
6-aminouracil, EnaminoneAcidic conditionsPyrido[2,3-d]pyrimidine derivative mdpi.com

Multi-Component Reaction Approaches for Scaffold Construction

Multi-component reactions (MCRs) have gained prominence in synthetic chemistry due to their efficiency in building complex molecular architectures in a single step, often with high atom economy and reduced waste generation. nih.gov Several MCRs have been developed for the synthesis of pyridopyrimidine scaffolds.

One notable example is the Biginelli-like reaction, which traditionally involves the condensation of an aldehyde, a β-dicarbonyl compound, and a urea or thiourea derivative. mdpi.comnih.gov While the classical Biginelli reaction yields dihydropyrimidinones, modifications of this approach have been applied to the synthesis of fused pyrimidine systems. For instance, a one-pot, three-component reaction of 6-aminopyrimidine-2,4(1H,3H)-dione or its thio-analogue, 1,2-diphenylethanone, and various aromatic aldehydes in the presence of a nanocatalyst under grinding conditions has been reported for the synthesis of pyrido[2,3-d]pyrimidinone derivatives. tandfonline.com This method showcases a solvent-free and efficient approach to constructing the fused heterocyclic system.

The versatility of MCRs allows for the incorporation of diverse substituents into the final product by varying the starting components. This approach is particularly valuable for the generation of libraries of analogous structures for structure-activity relationship (SAR) studies.

Advanced and Catalytic Synthetic Strategies

Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. crossref.org These reactions are particularly useful for the functionalization of the pre-formed pyrido[3,4-d]pyrimidin-4-one core.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is a widely used method for introducing aryl, heteroaryl, or vinyl substituents. libretexts.org For instance, the Suzuki coupling of a 6-chloropyrido[3,4-d]pyrimidine derivative with various boronic acids has been employed to synthesize 6-substituted analogs. nih.gov Similarly, the 4-chloro position of the pyrido[3,4-d]pyrimidine scaffold can be functionalized using Suzuki coupling to introduce diverse substituents. nih.gov

The Stille coupling, which utilizes organotin reagents, offers an alternative to the Suzuki-Miyaura reaction for the formation of carbon-carbon bonds. Although less commonly reported for this specific scaffold in the provided context, it remains a powerful tool for the synthesis of complex organic molecules.

The following table provides examples of palladium-mediated cross-coupling reactions on the pyrido[3,4-d]pyrimidine scaffold.

SubstrateCoupling PartnerCatalyst SystemProductReference
6-chloropyrido[3,4-d]pyrimidinePhenylboronic acidPd(PPh₃)₄, K₂CO₃6-phenylpyrido[3,4-d]pyrimidine nih.gov
6-chloropyrido[3,4-d]pyrimidine2-Thienylboronic acidPd₂(dba)₃, XPhos6-(Thiophen-2-yl)pyrido[3,4-d]pyrimidine nih.gov
4-chloro-8-methoxy-2-aminopyrido[3,4-d]pyrimidineArylboronic acidsPalladium catalyst4-Aryl-8-methoxy-2-aminopyrido[3,4-d]pyrimidine nih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic and heteroaromatic rings. wikipedia.org The pyrido[3,4-d]pyrimidine system, being electron-deficient, is amenable to SNAr reactions, particularly at positions activated by electron-withdrawing groups or containing a good leaving group such as a halogen.

The 4- and 6-positions of the pyrido[3,4-d]pyrimidine core are often targeted for SNAr reactions. For example, a 4-chloro-substituted pyrido[3,4-d]pyrimidine can readily react with various nucleophiles, such as amines, phenols, and thiols, to afford the corresponding 4-substituted derivatives. nih.gov This approach provides a straightforward method for introducing a wide range of functional groups at this position. The reaction is typically promoted by either an acid or a base. nih.gov

The reactivity in SNAr reactions is influenced by the nature of the leaving group and the electron-withdrawing character of the heterocyclic ring. researchgate.net The presence of the pyrimidine ring activates the pyridine ring towards nucleophilic attack.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. nih.gov The application of microwave irradiation has been successfully employed in the synthesis and functionalization of pyridopyrimidine derivatives.

For instance, microwave heating has been utilized to facilitate Suzuki-Miyaura cross-coupling reactions on the 4H-pyrido[1,2-a]pyrimidin-4-one series, a related isomer. thieme-connect.com This approach allows for the efficient synthesis of 3-aryl, 3-heteroaryl, and 3-styryl derivatives in good yields. thieme-connect.com Microwave-assisted protocols have also been developed for the synthesis of various pyrimidine and fused pyrimidine systems, including pyrazolo[3,4-d]pyrimidines, through multi-component reactions or by facilitating cyclization and substitution steps. mdpi.comnih.govresearchgate.net

The use of microwave irradiation can be particularly advantageous in the synthesis of 2-amino-1H-pyrido[3,4-d]pyrimidin-4-one and its analogs by significantly reducing the time required for key synthetic transformations.

Strategies for Substituent Introduction and Diversification on the Pyrido[3,4-d]pyrimidin-4-one Framework

The functionalization of the pyrido[3,4-d]pyrimidin-4-one scaffold is crucial for modulating its physicochemical properties and biological activity. A variety of synthetic strategies have been developed to introduce substituents at different positions of the heterocyclic core. These methods primarily involve the use of halogenated intermediates that can undergo subsequent palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and introducing aryl or heteroaryl moieties. For instance, 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one can be utilized as a key intermediate for the synthesis of pyrazolyl derivatives via a Suzuki cross-coupling reaction. This approach allows for the introduction of diverse pyrazole-based substituents at the C8 position of the pyridopyrimidine ring. Similarly, the C6 position can be functionalized through Suzuki coupling of a 6-chloropyrido[3,4-d]pyrimidine derivative with various boronic acids. However, the efficiency of these reactions can be influenced by factors such as steric hindrance and the electronic nature of the starting materials.

Nucleophilic aromatic substitution (SNAr) is another widely employed strategy for the diversification of the pyrido[3,4-d]pyrimidine framework. Starting from a 2,4-dichloropyrido[3,4-d]pyrimidine (B1390563) intermediate, selective substitution at the C4 position can be achieved. The greater electrophilicity of the C4 position compared to the C2 position directs the initial nucleophilic attack to this site. This regioselectivity allows for the sequential introduction of different nucleophiles, such as amines, alcohols, and thiols, leading to a diverse array of 2,4-disubstituted pyrido[3,4-d]pyrimidines. The reaction conditions for SNAr can often be tailored to favor monosubstitution at the C4 position, leaving the chlorine at the C2 position available for further functionalization.

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions for the Diversification of the Pyrido[3,4-d]pyrimidine Framework
Starting MaterialCoupling PartnerCatalyst/LigandBaseSolventProductYield (%)Reference
8-chloropyrido[3,4-d]pyrimidin-4(3H)-one(1H-pyrazol-3-yl)boronic acidNot specifiedNot specifiedNot specified8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-oneNot Reported nih.gov
6-chloropyrido[3,4-d]pyrimidine derivativePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-dioxane/water6-phenylpyrido[3,4-d]pyrimidine derivativeLow to Moderate scirp.org
6-chloropyrido[3,4-d]pyrimidine derivative2-furanylboronic acidPd(PPh₃)₄K₂CO₃1,4-dioxane/water6-(furan-2-yl)pyrido[3,4-d]pyrimidine derivativeLow to Moderate scirp.org
2,4-dichloropyrimidine (B19661)Phenylboronic acidNot specifiedNot specifiedMethanol2-chloro-4-phenylpyrimidine37 nih.gov
3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivativep-methoxyphenylboronic acidXPhosPdG2/XPhosK₂CO₃EtOH/H₂O3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one derivative92 nih.gov
Table 2: Examples of Nucleophilic Aromatic Substitution (SNAr) for the Diversification of the Pyrido[3,4-d]pyrimidine Framework
Starting MaterialNucleophileConditionsProductYield (%)Reference
2,4-diazidopyrido[3,2-d]pyrimidineMorpholineNot specified5-(morpholin-4-yl)tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine98 nih.gov
2,4-diazidopyrido[3,2-d]pyrimidineSodium methoxideK₂CO₃, dry MeCN5-methoxytetrazolo[1,5-a]pyrido[2,3-e]pyrimidine32 nih.gov
2,4-diazidopyrido[3,2-d]pyrimidineSodium thiophenoxideNot specified5-(phenylthio)tetrazolo[1,5-a]pyrido[2,3-e]pyrimidineModerate nih.gov
2,4-dichloropyrimidine-5-carbaldehydeVarious aminesMild conditions2-amino-4-chloro-5-formylpyrimidine derivativesModerate mdpi.com

Green Chemistry Principles in Pyrido[3,4-d]pyrimidin-4-one Synthesis

The application of green chemistry principles to the synthesis of pyridopyrimidine derivatives is an area of growing interest, aiming to reduce the environmental impact of chemical processes. These approaches focus on the use of safer solvents, catalysts, and energy sources, as well as the development of more efficient reactions such as multicomponent reactions (MCRs).

Microwave-assisted synthesis has emerged as a valuable tool in the green synthesis of pyridopyrimidines. Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. This technique has been successfully applied to one-pot, three-component reactions for the synthesis of pyrido[2,3-d]pyrimidine derivatives, offering a rapid and efficient route to these compounds. The use of microwave irradiation in solvent-free conditions or with environmentally benign solvents like water further enhances the green credentials of these synthetic routes.

Multicomponent reactions (MCRs) are another cornerstone of green chemistry, as they allow for the synthesis of complex molecules in a single step from three or more starting materials, thereby reducing the number of synthetic steps, minimizing waste, and improving atom economy. The synthesis of pyridopyrimidine derivatives has been achieved through MCRs under various green conditions. For instance, the one-pot reaction of 4(6)-aminouracil, malononitrile, and aromatic aldehydes can be carried out in aqueous media, a safe and environmentally friendly solvent. The use of catalysts such as diammonium hydrogen phosphate in water promotes these reactions, providing good yields and an easy work-up.

Solvent-free, or solid-state, reactions represent another important green synthetic strategy. By eliminating the need for solvents, these methods reduce waste and the risks associated with volatile organic compounds. The synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines has been successfully achieved through a multicomponent reaction under solvent-free conditions, affording good yields of the desired products. The use of reusable catalysts in these reactions further contributes to their sustainability.

Table 3: Comparison of Green Chemistry Approaches for the Synthesis of Pyridopyrimidine Derivatives
Reaction TypeConditionsReactantsProductYield (%)Reaction TimeReference
Three-component reactionMicrowave irradiationAromatic aldehydes, barbituric acids, 5-amino-2-methylbenzo[d]thiazolPyrido[2,3-d]pyrimidine derivatives90-935 min researchgate.net
Three-component reactionMicrowave irradiation4(6)-aminouracil, malononitrile, aromatic aldehydesPyrido[2,3-d]pyrimidine derivatives82-955-10 min scirp.org
Three-component reaction(NH₄)₂HPO₄ in aqueous media4(6)-aminouracil, malononitrile, aromatic aldehydesPyrido[2,3-d]pyrimidine derivativesGoodNot specified scirp.org
Three-component reactionSolvent-free, 100 °C3-cyano-2-aminopyridines, triethyl orthoformate, primary amines4-aminopyrido[2,3-d]pyrimidines61-853 h mdpi.com
Three-component reactionDBU in ethanol, refluxAldehydes, thiobarbituric acid, 6-amino-uracilPyridodipyrimidines72-89Not specified nih.gov
Three-component reactionp-TSA in waterIsatin, barbituric acid, 6-amino-uracilPyridodipyrimidines85-86Not specified nih.gov

Chemical Transformations and Reactivity Profiles of Pyrido 3,4 D Pyrimidin 4 One Systems

Electrophilic Aromatic Substitution Reactions

The pyrido[3,4-d]pyrimidine (B3350098) nucleus is generally considered an electron-deficient system, which makes electrophilic aromatic substitution reactions challenging. The pyridine (B92270) ring is less reactive than benzene (B151609) towards electrophiles due to the electron-withdrawing effect of the nitrogen atom. Similarly, the pyrimidine (B1678525) ring is deactivated by the presence of two nitrogen atoms. researchgate.net However, the presence of activating groups, such as the amino group at the C-2 position in 2-amino-1H-pyrido[3,4-d]pyrimidin-4-one, can facilitate electrophilic attack.

In pyrimidine systems, electrophilic substitution, when it occurs, typically directs to the C-5 position, which is the most electron-rich carbon atom. researchgate.net For the pyrido[3,4-d]pyrimidine core, the position of electrophilic attack is influenced by the combined directing effects of the fused rings and the substituents. The amino group at C-2 is expected to activate the pyrimidine ring, while the pyridine nitrogen deactivates the pyridine part of the molecule.

Table 1: Predicted Reactivity towards Electrophilic Aromatic Substitution

Reaction Type Reagents Predicted Outcome
Nitration HNO₃/H₂SO₄ Substitution on the pyridine ring
Halogenation Br₂/FeBr₃ Substitution on the pyridine ring
Sulfonation Fuming H₂SO₄ Substitution on the pyridine ring
Friedel-Crafts Alkylation R-Cl/AlCl₃ Likely unreactive due to Lewis acid complexation with ring nitrogens
Friedel-Crafts Acylation RCOCl/AlCl₃ Likely unreactive due to Lewis acid complexation with ring nitrogens

Nucleophilic Additions and Substitutions on the Pyrido[3,4-d]pyrimidine Core

Nucleophilic substitution is a key reaction for the functionalization of the pyrido[3,4-d]pyrimidine scaffold. The presence of halogen atoms, particularly at the C-2 and C-4 positions, renders the ring susceptible to attack by various nucleophiles. The 2,4-dichloropyrido[3,4-d]pyrimidine (B1390563) is a versatile intermediate for the synthesis of a wide range of derivatives. nih.gov

Studies have shown that nucleophilic aromatic substitution on 2,4-dichloropyrido[3,4-d]pyrimidine is selective for the C-4 position. nih.gov This allows for the sequential introduction of different substituents. For instance, reaction with a primary amine can selectively displace the chlorine at C-4, followed by substitution of the C-2 chlorine with another nucleophile. nih.gov This differential reactivity is crucial for building molecular diversity.

A variety of nucleophiles, including amines, alcohols, and thiols, have been successfully employed in these substitution reactions. nih.gov For example, 2,4-diaminopyrido[3,4-d]pyrimidine derivatives can be synthesized by reacting the dichloro precursor with amines. nih.gov Similarly, ether and thioether linkages can be formed using alcohol and thiol nucleophiles, respectively. nih.gov

Table 2: Nucleophilic Substitution Reactions on a Dichloro-pyrido[3,4-d]pyrimidine Intermediate

Nucleophile Product Type Yield Reference
2,3-Difluorobenzylamine 2,4-Diaminopyrido[3,4-d]pyrimidine Good nih.gov
2,3-Difluorobenzylalcohol 4-Alkoxy-2-chloropyrido[3,4-d]pyrimidine Low nih.gov
Thiophenol 4-Thiophenyl-2-chloropyrido[3,4-d]pyrimidine High nih.gov
Phenylethanethiol 4-Phenylethylthio-2-chloropyrido[3,4-d]pyrimidine High nih.gov
Hexanethiol 4-Hexylthio-2-chloropyrido[3,4-d]pyrimidine High nih.gov

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is not well-documented in the literature. However, based on the general behavior of related heterocyclic systems, some predictions can be made. The pyrimidine ring is generally resistant to oxidation, but the pyridine ring can be oxidized to the corresponding N-oxide. This transformation can, in turn, alter the reactivity of the ring system towards other reagents.

Reduction of the pyrido[3,4-d]pyrimidine core can lead to partially or fully saturated ring systems. For example, catalytic hydrogenation could potentially reduce the pyridine ring. The pyrimidinone carbonyl group can also be a site for reduction. The synthesis of 6,7-dihydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-diones has been reported, which are then dehydrated to the corresponding pyridopyrimidines. researchgate.net This suggests that the dihydro forms are stable intermediates.

Table 3: Potential Oxidation and Reduction Reactions

Reaction Type Reagents Potential Product
Oxidation m-CPBA N-oxide of the pyridine ring
Reduction H₂/Pd-C Dihydro- or tetrahydropyrido[3,4-d]pyrimidin-4-one
Carbonyl Reduction NaBH₄ 2-amino-1H-pyrido[3,4-d]pyrimidin-4-ol

Heterocyclic Ring Interconversions and Rearrangements

The pyrido[3,4-d]pyrimidine system can undergo various ring interconversions and rearrangements, a common feature in the chemistry of nitrogen-containing heterocycles. One of the most notable rearrangements is the Dimroth rearrangement. nih.govwikipedia.org This isomerization involves the opening of the pyrimidine ring followed by re-closure to form a thermodynamically more stable isomer. nih.govbenthamscience.comresearchgate.net The reaction is often facilitated by acidic or basic conditions. benthamscience.com

Other ring transformations can also occur. For example, pyrano[4,3-d]pyrimidin-5-ones have been converted to pyrido[4,3-d]pyrimidin-5(6H)-ones upon treatment with amines, demonstrating a ring transformation from an oxygen-containing to a nitrogen-containing heterocycle. rsc.org

Structure Activity Relationship Sar Investigations of 2 Amino 1h Pyrido 3,4 D Pyrimidin 4 One Derivatives

Methodological Approaches for SAR Elucidation

The elucidation of structure-activity relationships for 2-amino-1H-pyrido[3,4-d]pyrimidin-4-one derivatives involves a multidisciplinary approach, integrating synthetic chemistry with biological evaluation. A primary methodology is the systematic synthesis of analog libraries, where specific positions on the pyrido[3,4-d]pyrimidine (B3350098) core are modified. nih.gov This often begins with the preparation of a key intermediate, such as 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine, which allows for diverse substitutions at the C-4 position through reactions like palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) and nucleophilic aromatic substitutions. nih.gov

Another crucial aspect is the development and utilization of robust biological assays. For instance, in the context of kinase inhibitors, in vitro enzymatic assays are employed to determine the half-maximal inhibitory concentration (IC₅₀) against target kinases like Monopolar Spindle Kinase 1 (MPS1). acs.org Cellular assays are also vital to assess the compound's effect on biological pathways within a cellular context, such as measuring the inhibition of cancer cell line growth. nih.gov

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, complement experimental work. Molecular docking helps to visualize the binding modes of derivatives within the active site of a target protein, providing insights into key interactions. mdpi.com These computational models can predict the activity of virtual compounds, guiding the synthesis of more potent molecules and saving resources.

Influence of Substituent Position and Nature on Biological Potency

The biological potency of this compound derivatives is highly dependent on the nature and position of substituents on the scaffold.

Substitutions at the C-4 Position: The C-4 position has been extensively explored to modulate the activity and selectivity of these compounds. A study on 4-substituted 2-amino-8-methoxy-pyrido[3,4-d]pyrimidine derivatives revealed that the nature of the substituent at C-4 significantly impacts their anticancer activity. nih.gov For instance, certain substitutions can lead to highly selective activity against specific cancer cell lines, such as breast and renal cancer lines. nih.gov

Substitutions at the C-8 Position: The C-8 position also plays a critical role in determining biological activity. In a series of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones, the substituents were found to be crucial for their potent inhibitory activity against histone lysine (B10760008) demethylase. nih.gov

The following table summarizes the influence of substituents on the anticancer activity of a series of 4-substituted 2-amino-8-methoxy-pyrido[3,4-d]pyrimidines against a panel of human cancer cell lines. nih.gov

CompoundSubstituent at C-4Cell LineGI₅₀ (μM)
1-ClMCF-7 (Breast)>100
2-OCH₃MCF-7 (Breast)5.6
3-NHCH₂CH₂OHMCF-7 (Breast)3.2
4-N(CH₃)₂UO-31 (Renal)1.1
5-NH(4-fluorophenyl)UO-31 (Renal)0.89

Identification of Key Pharmacophoric Elements within the Pyrido[3,4-d]pyrimidin-4-one Scaffold

The pyrido[3,4-d]pyrimidin-4-one scaffold itself constitutes a key pharmacophoric element, often acting as a hinge-binder in the ATP-binding site of kinases. acs.orgmdpi.com The nitrogen atoms in the pyridine (B92270) and pyrimidine (B1678525) rings can form crucial hydrogen bonds with the hinge region of the kinase. mdpi.com

Specific pharmacophoric features include:

A hydrogen bond donor/acceptor system: The 2-amino group and the 4-one moiety are critical for forming hydrogen bonds with the target protein.

A planar aromatic system: The bicyclic core allows for favorable π-π stacking interactions within the binding pocket.

Vectors for substitution: The various positions on the scaffold (C-2, C-4, C-6, C-8, N-1, N-3) provide vectors for introducing substituents that can occupy different sub-pockets of the target's active site, thereby enhancing potency and selectivity. mdpi.com

For instance, in the inhibition of MPS1, the pyrido[3,4-d]pyrimidine core was identified as a superior hinge-binder compared to other scaffolds. acs.org Molecular modeling studies have shown that the pyrimidine ring can form a hydrogen bond with Gly605 in the hinge region of MPS1, a key interaction for inhibitory activity. mdpi.com

Scaffold Hopping and Lead Optimization Strategies Guided by SAR

Structure-activity relationship data is instrumental in guiding scaffold hopping and lead optimization strategies. Scaffold hopping involves replacing the core structure of a known active compound with a different, but functionally similar, scaffold to discover novel chemical series with improved properties.

An example of scaffold hopping led to the identification of the pyrido[3,4-d]pyrimidine scaffold as a promising CXCR2 antagonist. nih.govresearchgate.net Starting from a different heterocyclic system, the pyrido[3,4-d]pyrimidine core was identified as a suitable replacement that maintained the necessary pharmacophoric elements for CXCR2 antagonism. nih.gov

Once a promising scaffold like this compound is identified, lead optimization is carried out based on SAR data. This involves making iterative modifications to the lead compound to improve its potency, selectivity, and pharmacokinetic properties. For example, in the development of MPS1 inhibitors, a hybridization strategy was employed, merging features from a known inhibitor with the pyrido[3,4-d]pyrimidine scaffold. acs.org The initial hybrids showed modest activity, but subsequent SAR-guided modifications, such as altering substituents to better fit the enzyme's active site, led to a significant increase in potency. acs.org

The following table illustrates a lead optimization effort for a series of pyrido[3,4-d]pyrimidine-based MPS1 inhibitors. acs.org

CompoundModificationMPS1 IC₅₀ (μM)
Hybrid 1Initial Hybrid>10
24cModification of substituent at C-80.008
34hFurther optimization of C-8 substituent0.002

This iterative process of design, synthesis, and testing, informed by a deep understanding of SAR, is crucial for transforming a preliminary hit into a viable drug candidate.

Mechanistic Studies on the Interaction of Pyrido 3,4 D Pyrimidin 4 One Derivatives with Biological Macromolecules

Identification and Validation of Molecular Targets

The pyrido[3,4-d]pyrimidin-4-one scaffold has been identified as a key pharmacophore for inhibitors of several important enzyme families, primarily protein kinases and histone demethylases. The initial identification of these targets often arises from high-throughput screening campaigns, followed by more rigorous validation studies.

Derivatives of 2-amino-1H-pyrido[3,4-d]pyrimidin-4-one have been prominently identified as potent inhibitors of Monopolar spindle 1 (Mps1) kinase and JmjC histone N-methyl lysine (B10760008) demethylases (KDMs) . nih.govmdpi.comnih.gov Mps1 is a critical regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis, and its overexpression is implicated in various cancers. mdpi.com Similarly, KDMs are involved in epigenetic regulation and are considered promising targets in oncology. nih.gov

The validation of these molecular targets typically involves a multifaceted approach:

Biochemical Assays: Enzyme inhibition assays are fundamental to confirming the direct interaction between the compound and the purified target protein. For instance, pyrido[3,4-d]pyrimidin-4-one derivatives have demonstrated potent inhibitory activity against Mps1 kinase in biochemical assays, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov

Cell-Based Assays: To confirm target engagement within a cellular context, researchers employ techniques like monitoring the phosphorylation status of downstream substrates. For Mps1 inhibitors, this involves observing a decrease in the autophosphorylation of Mps1 or the phosphorylation of its substrates. acs.org For KDM inhibitors, assays can measure the methylation status of histones within cells. nih.gov

Cellular Thermal Shift Assay (CETSA): This method provides direct evidence of target engagement in living cells by measuring the thermal stabilization of the target protein upon ligand binding. nih.govnih.gov

Structural Biology: Co-crystallization of the compound with its target protein provides definitive proof of a direct interaction and reveals the precise binding site, as has been achieved for pyrido[3,4-d]pyrimidine (B3350098) derivatives with Mps1. mdpi.comnih.gov

Furthermore, studies have explored the selectivity of these compounds. For example, some pyrido[3,4-d]pyrimidine derivatives show high selectivity for Mps1 over other kinases like CDK2. nih.gov Similarly, within the KDM family, derivatives have been developed to exhibit selectivity for specific subfamilies like KDM4 and KDM5. nih.gov

Elucidation of Ligand-Target Binding Modes and Molecular Recognition Principles

Understanding the precise molecular interactions between pyrido[3,4-d]pyrimidin-4-one derivatives and their targets is crucial for optimizing their potency and selectivity. This is primarily achieved through X-ray crystallography and computational modeling techniques like molecular docking and molecular dynamics simulations.

Interaction with Mps1 Kinase:

Studies on Mps1 have revealed that the pyrido[3,4-d]pyrimidine scaffold typically binds to the ATP-binding pocket of the kinase. mdpi.comnih.gov The binding is characterized by a network of hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: The pyrimidine (B1678525) ring of the scaffold is a key hydrogen bond donor and acceptor. For instance, it has been shown to form a stable hydrogen bond with the backbone of residue Gly605 in the hinge region of Mps1. mdpi.com Additionally, the 2-amino group can participate in hydrogen bonding interactions.

Hydrophobic Interactions: The core scaffold itself engages in strong hydrophobic interactions with the hinge region of Mps1, contributing significantly to its binding affinity. mdpi.com Specific hydrophobic interactions have been observed with residues such as I531, V539, M602, C604, N606, I607, L654, I663, and P673. mdpi.com

Interaction with JmjC Histone Demethylases (KDMs):

In the case of KDMs, the pyrido[3,4-d]pyrimidin-4-one scaffold acts as a 2-oxoglutarate (2-OG) competitive inhibitor, binding to the Fe(II) in the active site. nih.gov

The scaffold coordinates with the active site metal ion, typically through the pyridine (B92270) nitrogen and the pyrimidinone carbonyl oxygen. acs.org

The pyrimidinone CONH moiety can form hydrogen bonds with key residues in the active site, such as K206 and Y132 in KDM4A. acs.org

Substituents on the pyrido[3,4-d]pyrimidin-4-one core can be designed to extend into the histone substrate binding site, allowing for the modulation of potency and selectivity. nih.gov

The following table summarizes the key interacting residues for pyrido[3,4-d]pyrimidin-4-one derivatives with their respective targets:

TargetInteracting ResiduesType of Interaction
Mps1 Kinase Gly605, Lys529Hydrogen Bonding
I531, V539, M602, C604, N606, I607, L654, I663, P673Hydrophobic
KDM4A K206, Y132, K241Hydrogen Bonding
Fe(II)Metal Coordination

Allosteric and Orthosteric Modulatory Mechanisms

The majority of studies on pyrido[3,4-d]pyrimidin-4-one derivatives suggest an orthosteric mode of inhibition. This means they bind to the primary, or "orthosteric," binding site of the enzyme, which is the same site that the natural substrate or cofactor binds to.

For Mps1 kinase , these compounds are ATP-competitive inhibitors, directly competing with ATP for binding to the kinase's active site. acs.org

For JmjC histone demethylases , they are 2-oxoglutarate mimetics, competing with the co-substrate 2-OG for binding in the catalytic pocket. nih.gov

While the primary mechanism appears to be orthosteric, the concept of allosteric modulation has been explored for purine (B94841) and pyrimidine receptors in general. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site, inducing a conformational change that can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the effect of the endogenous ligand.

Currently, there is a lack of specific evidence demonstrating that this compound or its close derivatives function as allosteric modulators for their identified kinase or demethylase targets. Their mechanism of action is best described as direct, competitive inhibition at the orthosteric binding site.

Kinetics and Thermodynamics of Ligand-Receptor Association

Detailed kinetic and thermodynamic studies for the binding of the parent compound, this compound, are not extensively reported in the literature. The focus has predominantly been on its more potent, substituted derivatives. However, some insights into the thermodynamics of binding can be inferred from computational studies.

Molecular dynamics simulations and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations for pyrido[3,4-d]pyrimidine derivatives binding to Mps1 have indicated that the binding is energetically favorable. mdpi.com The primary driving forces for this favorable binding are:

Nonpolar solvation energies: The displacement of water molecules from the hydrophobic binding pocket upon ligand binding contributes favorably to the free energy of association. mdpi.com

These findings suggest that the binding process is likely enthalpically driven, due to the formation of favorable hydrogen bonds and van der Waals contacts, and also entropically driven, due to the hydrophobic effect. However, without experimental data from techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), a quantitative breakdown of the enthalpic and entropic contributions to the binding of this compound remains to be elucidated.

Computational Chemistry and Molecular Modeling Applications in Pyrido 3,4 D Pyrimidin 4 One Research

Molecular Docking Simulations for Binding Affinity Prediction and Pose Generation

Molecular docking is a fundamental computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a target protein. For pyrido[3,4-d]pyrimidine (B3350098) derivatives, docking studies have been crucial in elucidating their mechanism of action as kinase inhibitors.

Research Findings: Studies on a series of pyrido[3,4-d]pyrimidine derivatives as inhibitors of Monopolar spindle 1 (Mps1) kinase, a potential cancer target, have utilized molecular docking to understand their binding modes. mdpi.com The simulations revealed that the pyrido[3,4-d]pyrimidine backbone establishes significant hydrophobic interactions within the hinge region of the Mps1 ATP-binding site. mdpi.com A key interaction observed is the formation of a hydrogen bond between the pyrimidine (B1678525) ring of the compounds and the backbone of residue Gly605. mdpi.com

Further analysis of different derivatives showed that specific substitutions could lead to additional, stabilizing interactions. For instance, R-groups containing imidazole (B134444) or triazole were found to form hydrogen bonds with residue Lys529, an interaction not observed with pyrazole (B372694) substitutions. mdpi.com These detailed interaction maps, generated through docking, explain the structure-activity relationships (SAR) observed experimentally and provide a rational basis for designing improved inhibitors. mdpi.com

In related scaffolds, such as pyrido[2,3-d]pyrimidin-7(8H)-ones targeting ZAP-70 kinase, docking studies suggested that the C4 substituent is critical for reaching a pocket defined by Lys369 and Asp479 of the DFG motif, which is crucial for kinase activity. mdpi.com Similarly, docking of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives into the ATP-binding site of both wild-type and mutant EGFR has been used to rationalize their inhibitory activity. nih.gov

Target ProteinScaffoldKey Interacting ResiduesPrimary InteractionsSource
Mps1 KinasePyrido[3,4-d]pyrimidineG605, K529, I531, V539, M602, C604, L654Hydrogen bonds, Hydrophobic interactions mdpi.com
ZAP-70 KinasePyrido[2,3-d]pyrimidin-7(8H)-oneLys369, Asp479Interactions with DFG motif mdpi.com
EGFR KinasePyrido[2,3-d]pyrimidin-4(3H)-oneNot specifiedBinding in ATP-binding site nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Complex Stability Analysis

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. This technique is used to assess the stability of binding poses predicted by docking, sample different conformations of the ligand and protein, and refine the understanding of the binding interactions.

Research Findings: For the Mps1 kinase-inhibitor complexes, MD simulations were performed to validate the docking results and analyze the stability of the interactions. mdpi.com The simulations confirmed that the hydrogen bonds formed between the pyrido[3,4-d]pyrimidine inhibitors and key residues like G605 and K529 were stable throughout the simulation period. mdpi.com This stability is a strong indicator of potent inhibition. Furthermore, energy calculations using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method on the MD trajectories showed that van der Waals forces and nonpolar solvation energies were the primary drivers for the favorable binding of these inhibitors. mdpi.com

MD simulations are a powerful tool for understanding the dynamic nature of protein-ligand binding, which is often crucial for accurately predicting affinity and guiding lead optimization. nih.govnih.gov The technique allows researchers to observe subtle conformational changes and water molecule dynamics that are not captured by static docking methods. rsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Studies

Quantum chemical (QC) calculations, often employing Density Functional Theory (DFT), are used to study the intrinsic electronic properties of molecules. These methods can calculate molecular orbitals, electrostatic potential, atomic charges, and reaction energies, providing deep insights into a molecule's stability, reactivity, and spectroscopic properties.

Research Findings: While specific QC studies on 2-amino-1H-pyrido[3,4-d]pyrimidin-4-one are not widely published, research on related heterocyclic systems demonstrates the utility of this approach. For example, DFT calculations on 2-aminopyrrole were used to investigate its tautomeric equilibria and gas-phase basicity. nih.gov Such studies are critical for understanding which tautomeric form of a molecule like this compound is most stable and which nitrogen atom is most likely to be protonated or to participate in hydrogen bonding—key factors in receptor binding.

QC methods are also used to calculate properties like NMR chemical shifts, which can then be compared with experimental data to confirm a molecule's structure. epstem.net The calculations can determine bond lengths, bond angles, and dipole moments, providing a complete picture of the molecule's geometry and electronic distribution. epstem.net This information is valuable for parameterizing the force fields used in molecular dynamics simulations and for understanding electronic contributions to binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.

Research Findings: QSAR studies have been successfully applied to various pyrido-pyrimidine derivatives. For a series of pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors, both 2D- and 3D-QSAR models were developed. japsonline.com The 3D-QSAR model, which considers the three-dimensional arrangement of steric and electrostatic fields, was found to have superior predictive power. japsonline.comnih.gov Contour maps generated from the 3D-QSAR model highlighted regions where bulky or electropositive/negative groups would enhance or diminish biological activity, providing a clear roadmap for chemical modification. japsonline.comnih.gov

These models are built by calculating a wide range of molecular descriptors and using statistical methods like Partial Least Squares (PLS) or Multiple Linear Regression (MLR) to find the best correlation with activity. nih.govjapsonline.com The predictive power of a QSAR model is rigorously validated using internal (e.g., cross-validation Q²) and external (e.g., prediction for a test set R²_pred) validation metrics. nih.govnih.gov

Model TypeTarget/ScaffoldValidation ParameterValueSignificanceSource
3D-QSARCDK4 / Pyrido[2,3-d]pyrimidin-7-one0.815Internal predictive ability japsonline.com
3D-QSARCDK4 / Pyrido[2,3-d]pyrimidin-7-oneR² (test)0.681External predictive ability japsonline.com
3D-QSARCDK2 / 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine0.714Internal predictive ability nih.gov
3D-QSARCDK2 / 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amineR²_pred0.764External predictive ability nih.gov

De Novo Molecular Design and Virtual Screening Methodologies

Virtual screening and de novo design represent advanced computational strategies for identifying novel hit and lead compounds. Virtual screening involves computationally searching large libraries of existing compounds to find those that are likely to bind to a target. De novo design, on the other hand, involves building new molecules from scratch, piece by piece, directly within the binding site of the target.

Research Findings: These methodologies are powerful when guided by structural information. In the study of Mps1 inhibitors, researchers used the insights gained from docking and MD simulations of known pyrido[3,4-d]pyrimidine compounds to design five new potential inhibitors. mdpi.com By starting with the core of a known active compound, BOS172722, and using fragment-based design principles, new molecules were constructed with the aim of optimizing interactions within the binding pocket. mdpi.com

In a similar vein, structure-based virtual screening and subsequent de novo design were used to discover novel inhibitors for the G2019S mutant of LRRK2, a target for Parkinson's disease. nih.gov The process started by identifying a low-molecular-weight hit from a virtual screen, which then served as a core scaffold for de novo design, ultimately leading to a highly potent nanomolar inhibitor. nih.gov This iterative process of virtual screening, hit identification, and structure-based de novo design is a highly efficient strategy for accelerating the discovery of novel drug candidates based on privileged scaffolds like pyrido[3,4-d]pyrimidin-4-one. nih.govnih.gov

Biological Target Engagement and Pathway Modulation by Pyrido 3,4 D Pyrimidin 4 One Derivatives

Kinase Inhibition Profiles

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyrido[3,4-d]pyrimidine (B3350098) derivatives have been extensively investigated as kinase inhibitors, demonstrating activity against multiple kinase families.

This class of enzymes catalyzes the phosphorylation of tyrosine residues in proteins, a key mechanism in signal transduction pathways that control cell growth, differentiation, and survival.

Monopolar Spindle 1 (Mps1): Mps1 is a dual-specificity protein kinase crucial for the spindle assembly checkpoint (SAC), a major control point in mitosis. cancer.govmdpi.com Aneuploid cancer cells are particularly dependent on Mps1 for survival, making it an attractive therapeutic target. jhoponline.comnih.gov A series of novel pyrido[3,4-d]pyrimidine derivatives have been discovered as highly potent and selective inhibitors of Mps1. mdpi.comjhoponline.com A structure-based hybridization approach led to the development of compound 34h , which demonstrated an IC50 of 0.008 μM against Mps1. acs.org Further optimization produced BOS172722 , a potent, selective, and orally bioavailable Mps1 inhibitor. nih.govdrugbank.com BOS172722 inhibits Mps1 with IC50 values of 2 nM to 11 nM. medchemexpress.com Its mechanism involves binding to Mps1 and inhibiting its checkpoint activities, which leads to chromosomal missegregation and ultimately reduces cancer cell viability. cancer.govdrugbank.com Molecular docking studies revealed that the pyrido[3,4-d]pyrimidine backbone has a strong hydrophobic interaction with the hinge region of Mps1, and the pyrimidine (B1678525) ring can form a hydrogen bond with Gly605. mdpi.comnih.gov

Epidermal Growth Factor Receptor (EGFR): The EGFR family of receptor tyrosine kinases (including HER1/EGFR, HER2, HER3, and HER4) plays a central role in the pathogenesis of multiple cancers. Tarloxotinib is a hypoxia-activated prodrug based on a pyrido[3,4-d]pyrimidine scaffold. nih.govmdpi.com This prodrug is designed to release its active metabolite, Tarloxotinib-E , a potent, irreversible pan-HER tyrosine kinase inhibitor, within the hypoxic microenvironment of solid tumors. nih.govnih.gov This targeted activation aims to minimize systemic toxicities associated with inhibiting wild-type EGFR. nih.govtechnologynetworks.com Tarloxotinib-E has shown potent activity against cell lines with various HER-family oncogenes, including EGFR exon 20 insertion mutations, which are typically resistant to other EGFR inhibitors. nih.govnih.govaacrjournals.org

Abelson Murine Leukemia Viral Oncogene Homolog 1 (Abl): The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myelogenous leukemia (CML). Pyrido-pyrimidine type kinase inhibitors have been shown to be capable of inhibiting both wild-type and mutant forms of Bcr-Abl. cancer.gov These inhibitors demonstrated higher potency than imatinib (B729) in suppressing the Bcr-Abl dependent phenotype and kinase activity. Notably, they were effective against the activation loop mutant H396P and various nucleotide-binding loop mutations that confer resistance to imatinib. cancer.gov

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in the FLT3 receptor tyrosine kinase are common in acute myeloid leukemia (AML). nih.govnih.gov While various heterocyclic cores have been investigated as FLT3 inhibitors, studies have specifically evaluated pyrido[4,3-d]pyrimidine (B1258125) derivatives, a different isomer from the [3,4-d] scaffold. nih.govnih.gov These investigations revealed that modifications to the pyrido[4,3-d]pyrimidine core were counterproductive, with the prepared compounds failing to show promising activity against FLT3. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. While direct inhibition of VEGFR-2 by pyrido[3,4-d]pyrimidine derivatives has not been extensively reported, derivatives with related fused pyrimidine cores, such as pyrazolo[3,4-d]pyrimidines, have been developed as potent VEGFR-2 inhibitors. nih.govnih.govrsc.org For example, a fluorinated pyrazolo[3,4-d]pyrimidine derivative showed noticeable selectivity against VEGFR-2 with an IC50 of 0.09 µM. nih.gov Another study on pyrazolo[3,4-d]pyrimidine derivatives identified a compound with potent VEGFR-2 inhibitory activity (IC50 = 0.063 µM). rsc.org

Table 1: Inhibition of Tyrosine Kinases by Pyrido[3,4-d]pyrimidine and Related Derivatives

This group of enzymes phosphorylates serine or threonine residues and is involved in a multitude of cellular processes.

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a well-established anti-cancer strategy. While potent CDK inhibition has been extensively reported for other pyridopyrimidine isomers, such as the pyrido[2,3-d]pyrimidine (B1209978) core of Palbociclib (a CDK4/6 inhibitor), data for the [3,4-d] isomer is less direct. nih.govHowever, a highly selective pyrido[3,4-d]pyrimidine-based Mps1 inhibitor, compound 34h , was screened against a panel of kinases and showed high selectivity over CDK2, with a Ki ratio (CDK2/Mps1) of over 1000, indicating weak interaction with CDK2. acs.orgIn contrast, related pyrazolo[3,4-d]pyrimidine scaffolds are considered appealing for developing potent CDK2 inhibitors. nih.gov

Mitogen-Activated Protein Kinases (MAPKs): The MAPK signaling pathways are crucial for transmitting extracellular signals to intracellular targets, regulating cell proliferation, differentiation, and stress responses. Dilmapimod (SB-681323) is a potent inhibitor of p38 MAPK. medchemexpress.comdrugbank.comStructural analysis reveals that Dilmapimod is a pyrido[2,3-d]pyrimidin-7(8H)-one derivative, a different isomer from the one central to this review. nih.govdrugbank.com

Some pyridopyrimidine derivatives have been found to inhibit multiple kinases, which can be advantageous in targeting complex diseases like cancer where multiple signaling pathways are often dysregulated.

Mps1/Dual Specificity: As noted, Mps1 is itself a dual-specificity kinase, capable of phosphorylating both serine/threonine and tyrosine residues, making its inhibitors inherently dual-specificity modulators. cancer.govmdpi.com

Pan-HER Inhibition: The pyrido[3,4-d]pyrimidine derivative Tarloxotinib-E is a pan-HER kinase inhibitor, targeting all members of the EGFR/HER family (EGFR, HER2, HER3, HER4). nih.govmdpi.comThis broad activity profile makes it effective against a range of tumors driven by different HER-family oncogenes. jhoponline.comnih.gov

GCK and ACK1 Inhibition: A patent has disclosed a series of pyrido[3,4-d]pyrimidin-8-one derivatives with excellent inhibitory activity against both Germinal Center Kinase (GCK) and Activated CDC42 Kinase 1 (ACK1). google.comThis dual inhibition is suggested to be effective for treating cancers driven by NRAS mutations. google.com

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in folate metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate, which is essential for the synthesis of nucleotides and certain amino acids. mdpi.comWhile DHFR is a validated target for antimicrobial and anticancer therapies, research on pyrido[3,4-d]pyrimidine derivatives as DHFR inhibitors is limited. However, extensive studies have been conducted on other isomers. Pyrido[3,2-d]pyrimidine (B1256433) and pyrido[2,3-d]pyrimidine analogues have been developed as potent inhibitors of DHFR from various sources, including mammalian, and pathogenic organisms like Pneumocystis jirovecii (formerly carinii) and Toxoplasma gondii. acs.orgnih.govnih.govFor instance, the pyrido[3,2-d]pyrimidine scaffold showed a significant improvement in potency and selectivity for P. jirovecii DHFR over human DHFR compared to its pyrido[2,3-d]pyrimidine regioisomer. nih.gov

Phosphodiesterase (PDE) Modulation

Phosphodiesterases are a family of enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signaling pathways. PDE inhibitors have therapeutic applications in inflammatory diseases and cardiovascular conditions. There is no direct evidence of simple pyrido[3,4-d]pyrimidine derivatives inhibiting PDEs. However, more complex fused heterocyclic systems incorporating the pyridopyrimidine structure have been developed as potent PDE inhibitors. For example, a series of pyrido[3',2':4,5]furo[3,2-d]pyrimidines and pyrido[3',2':4,5]thieno[3,2-d]pyrimidines were synthesized and tested as PDE4 inhibitors for potential use in treating asthma and COPD. nih.govnih.govacs.org

Other Enzyme Class Interactions

The versatility of the pyridopyrimidine scaffold allows it to interact with enzymes beyond the kinase family.

Biotin Carboxylase: Biotin carboxylase (BC) is a component of acetyl-CoA carboxylase, an enzyme essential for fatty acid synthesis in bacteria, making it an attractive target for novel antibiotics. Pyridopyrimidine derivatives have been identified as inhibitors of bacterial BC. These inhibitors must penetrate both the outer and inner membranes of Gram-negative bacteria to reach the cytoplasmic enzyme. nih.govPhysicochemical properties of the pyridopyrimidine scaffold were optimized to improve antibacterial potency against E. coli and P. aeruginosa. nih.gov

Carbonic Anhydrase: Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. youtube.comThey are involved in numerous physiological processes, and their inhibition has therapeutic applications, for example, in glaucoma. youtube.comWhile data on the [3,4-d] isomer is lacking, new pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown to inhibit human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.govAdditionally, N-alkylated pyrazolo[3,4-d]pyrimidine analogs have been tested for their ability to inhibit hCA I and II, with Kᵢ values in the nanomolar range. nih.gov

Acetylcholinesterase (AChE): AChE is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. Its inhibition is a therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis. No direct inhibition of AChE by pyrido[3,4-d]pyrimidine derivatives was found. However, related N-alkylated pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown to inhibit AChE with Kᵢ values ranging from 15.41 nM to 63.03 nM. nih.gov

Thymidylate Synthase: Thymidylate synthase provides the sole de novo source of deoxythymidine monophosphate (dTMP), which is required for DNA synthesis. nih.govDespite its importance as an anticancer target, no research findings were identified that link pyrido[3,4-d]pyrimidine derivatives to the inhibition of this enzyme.

Table 2: Inhibition of Other Enzymes by Pyrido[3,4-d]pyrimidine and Related Derivatives


Table of Mentioned Compounds

Compound Name/IdentifierCore Scaffold
2-amino-1H-pyrido[3,4-d]pyrimidin-4-onePyrido[3,4-d]pyrimidine
Compound 34hPyrido[3,4-d]pyrimidine
BOS172722Pyrido[3,4-d]pyrimidine
TarloxotinibPyrido[3,4-d]pyrimidine
Tarloxotinib-EPyrido[3,4-d]pyrimidine
PD166326Pyrido-pyrimidine
PalbociclibPyrido[2,3-d]pyrimidine
Dilmapimod (SB-681323)Pyrido[2,3-d]pyrimidine

Impact on Key Cellular Signaling Transduction Pathways

Derivatives of this compound have emerged as potent modulators of critical cellular signaling pathways that are often dysregulated in cancer. These compounds primarily exert their effects by targeting key protein kinases, leading to the inhibition of downstream signaling cascades involved in cell proliferation, survival, and cell cycle control. The following sections detail the impact of specific pyrido[3,4-d]pyrimidin-4-one derivatives on these pathways.

Inhibition of the HER (ErbB) Family Signaling Pathway by Tarloxotinib

Tarloxotinib is a hypoxia-activated prodrug that, upon activation to its effector form (Tarloxotinib-E), functions as a potent, irreversible pan-inhibitor of the Human Epidermal Growth Factor Receptor (HER) family of receptor tyrosine kinases. nih.govaacrjournals.org This family, which includes EGFR (HER1), HER2, HER3, and HER4, plays a central role in regulating cell growth, survival, and differentiation. Dysregulation of HER family signaling is a key driver in numerous cancers.

Tarloxotinib-E directly targets the kinase activity of HER family members, inhibiting their phosphorylation and subsequent activation of downstream pro-survival pathways, most notably the PI3K/Akt and MAPK/ERK pathways. nih.govnih.gov By blocking these signaling cascades, Tarloxotinib-E effectively curtails cancer cell proliferation and can induce apoptosis. nih.govaacrjournals.org

Studies have shown that Tarloxotinib-E potently inhibits the phosphorylation of EGFR, HER2, and HER3 in various cancer cell lines harboring HER family mutations or amplifications. nih.govnih.gov For instance, in non-small cell lung cancer (NSCLC) and breast cancer models, Tarloxotinib-E has demonstrated significant inhibition of HER2 and HER3 phosphorylation. nih.gov This inhibition of the primary receptors leads to a corresponding decrease in the phosphorylation of downstream effectors such as Akt and ERK. nih.gov

The table below summarizes the inhibitory activity of Tarloxotinib-E on cell proliferation in different cancer cell lines driven by HER family oncogenes.

Cell LineCancer TypeOncogenic DriverTarloxotinib-E IC₅₀ (nM)
H1781 NSCLCHER2 exon 20 insertion< 5
Ba/F3 Pro-BHER2 exon 20 insertions< 5
Ba/F3 Pro-BHER2 point mutations< 5
A431 Skin CarcinomaWild-type EGFR2

Data sourced from studies on the in vitro activity of Tarloxotinib-E. nih.govamegroups.org

Modulation of the Spindle Assembly Checkpoint by BOS172722

BOS172722 is a selective and potent inhibitor of Monopolar spindle 1 (Mps1) kinase, a critical component of the spindle assembly checkpoint (SAC). ucl.ac.ukresearchgate.net The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis by preventing the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. researchgate.net Mps1 plays a pivotal role in this process by phosphorylating key substrates at the kinetochores, which are the protein structures on chromosomes where spindle fibers attach.

Inhibition of Mps1 by BOS172722 compromises the integrity of the SAC, leading to a premature exit from mitosis, even in the presence of spindle-damaging agents. nih.govresearchgate.net This results in severe chromosome missegregation and, ultimately, cancer cell death. researchgate.net The mechanism of action of BOS172722 involves the direct inhibition of Mps1's kinase activity, which prevents the phosphorylation of its downstream targets.

Research has demonstrated that treatment with BOS172722 leads to a significant reduction in the phosphorylation of the Mps1 substrate KNL1. nih.govaacrjournals.orgucl.ac.uk This, in turn, prevents the recruitment of other essential SAC proteins, such as MAD1 and MAD2, to the kinetochores. ucl.ac.uk Consequently, the checkpoint is not activated, and cells proceed through mitosis with unaligned chromosomes. A common marker for mitotic cells, the phosphorylation of histone H3, is also markedly decreased upon treatment with BOS172722, indicating a failure to sustain a mitotic arrest. nih.govaacrjournals.org

The following table details the observed effects of BOS172722 on key proteins of the spindle assembly checkpoint.

Protein/MarkerCellular LocationEffect of BOS172722 Treatment
p-Mps1 (T33/S37) KinetochoreComplete inhibition of auto-phosphorylation
p-KNL1 KinetochorePotent inhibition of phosphorylation
MAD1 KinetochoreLoss of recruitment to unattached kinetochores
MAD2 KinetochoreLoss of recruitment to unattached kinetochores
BUBR1 KinetochoreLoss of recruitment to unattached kinetochores
p-Histone H3 ChromatinSignificant decrease in positivity

Data compiled from in vitro studies on the mechanism of action of BOS172722. aacrjournals.orgucl.ac.uk

Induction of Apoptosis and Cell Cycle Arrest

While specific data for this compound itself on apoptosis and cell cycle are not extensively detailed in the reviewed literature, studies on closely related pyridopyrimidine derivatives provide insights into their potential effects on these fundamental cellular processes. For instance, certain pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.

One such derivative, compound 8a (a pyrido[2,3-d]pyrimidin-4(3H)-one), was found to significantly increase the cell population in the pre-G1 phase, which is indicative of apoptosis, and the S phase in PC-3 prostate cancer cells. nih.gov This suggests that the compound interferes with the normal progression of the cell cycle, ultimately leading to programmed cell death. The apoptotic effect was further confirmed by a notable increase in the levels of caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov

Another study on a different pyrido[2,3-d]pyrimidine derivative, compound 4 , demonstrated a dramatic induction of apoptosis in MCF-7 breast cancer cells. nih.gov This was accompanied by an arrest of the cell cycle in the G1 phase. nih.gov These findings highlight the potential of the broader pyridopyrimidine scaffold to influence cell cycle progression and trigger apoptosis in cancer cells.

The table below summarizes the effects of a representative pyrido[2,3-d]pyrimidine derivative on cell cycle distribution and apoptosis.

CompoundCell LineEffect on Cell CycleApoptotic Effect
8a PC-322-fold increase in pre-G1 phase; 1.3-fold increase in S phase5.3-fold increase in caspase-3 levels
4 MCF-7Arrest at G1 phase58.3-fold increase in apoptotic cell death

Data from studies on pyrido[2,3-d]pyrimidine derivatives. nih.govnih.gov

Advanced Analytical and Spectroscopic Techniques for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. For 2-amino-1H-pyrido[3,4-d]pyrimidin-4-one, ¹H and ¹³C NMR would provide critical information about its hydrogen and carbon framework, respectively.

¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the pyridine (B92270) and pyrimidine (B1678525) rings would appear in the downfield region (typically δ 6.5-9.0 ppm). The chemical shift of each proton would be influenced by its electronic environment. For instance, the protons adjacent to nitrogen atoms would likely show different shifts compared to others. The amino (-NH₂) and amide (-NH-) protons would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration. The integration of these signals would correspond to the number of protons of each type.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the pyrimidinone ring would be highly deshielded and appear significantly downfield (around δ 160-170 ppm). Carbons in the aromatic rings would resonate in the δ 100-160 ppm range. The specific chemical shifts would help in assigning each carbon to its position in the heterocyclic ring system.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would show correlations between protons that are coupled to each other, helping to piece together the spin systems within the pyridine ring. An HSQC spectrum would correlate each proton with the carbon atom it is directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight.

MS: A low-resolution mass spectrum would show the molecular ion peak (M⁺), which would confirm the molecular weight of this compound (162.15 g/mol ). guidechem.com The fragmentation pattern observed in the mass spectrum would offer structural clues, as the molecule would break apart in a predictable manner.

HRMS: High-Resolution Mass Spectrometry would provide a highly accurate mass measurement (typically to four or five decimal places). researchgate.net This precision allows for the determination of the exact molecular formula (C₇H₆N₄O) by distinguishing it from other potential formulas with the same nominal mass. researchgate.net For instance, HRMS could differentiate C₇H₆N₄O (exact mass: 162.0542) from a different combination of atoms that might have a similar integer mass.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected peaks would include:

N-H stretching: Bands in the region of 3100-3500 cm⁻¹ corresponding to the amino (-NH₂) and amide (-NH-) groups.

C=O stretching: A strong absorption band around 1650-1700 cm⁻¹ for the carbonyl group of the pyrimidinone ring.

C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the aromatic pyridine and pyrimidine rings.

N-H bending: A band around 1600 cm⁻¹ associated with the amino group.

While a specific spectrum for the target compound is unavailable, studies on related pyrido[2,3-d]pyrimidin-4(3H)-one derivatives show characteristic bands for C=O and N-H groups in these regions. nih.gov

X-ray Crystallography for Ligand-Protein Complex Structure Determination

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of a molecule in its crystalline form. cymitquimica.com If this compound were to be investigated as a ligand for a protein target (e.g., a kinase), co-crystallization would be attempted.

If successful, the resulting X-ray diffraction data would allow for the generation of an electron density map of the protein-ligand complex. This map would not only confirm the absolute structure of the ligand itself but also reveal its precise binding mode within the protein's active site. umich.edu It would show the specific amino acid residues involved in interactions (like hydrogen bonds, hydrophobic interactions, and pi-stacking) with the ligand, providing invaluable information for structure-based drug design. This technique is routinely used to understand the mechanism of action for inhibitors of enzymes like protein kinases, a class to which many pyridopyrimidine derivatives belong. nih.gov

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Mixture Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of a non-volatile solid compound like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with an acid modifier, would be developed. gencat.catrsc.org The purity would be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. The retention time would be a characteristic property of the compound under the specific HPLC conditions.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. While direct analysis of this compound by GC might be challenging due to its polarity and relatively low volatility, it could be used if the compound is derivatized to a more volatile form. nih.govnih.gov The gas chromatogram would separate the compound from any volatile impurities, and the coupled mass spectrometer would provide mass data for each separated peak, aiding in their identification.

Future Directions and Emerging Research Avenues for Pyrido 3,4 D Pyrimidin 4 One

Development of Novel and Sustainable Synthetic Methodologies

The advancement of therapeutic agents based on the pyrido[3,4-d]pyrimidin-4-one core is intrinsically linked to the efficiency and sustainability of its synthesis. Researchers are actively pursuing new methods that offer higher yields, milder reaction conditions, and greater accessibility of starting materials.

Historically, the synthesis of this scaffold often involved multi-step processes. However, recent efforts have focused on streamlining these pathways. A notable approach involves preparing the key intermediate, 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine, which can then be diversified at the C-4 position through modern catalytic methods. nih.gov These methods include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, which allow for the introduction of a wide range of functional groups. nih.gov

Another innovative strategy utilizes 3-aminopyridine-4-carboxylic acid compounds and amidines as raw materials. google.com In this method, sodium acetate (B1210297) acts as a nucleophilic catalyst in a reflux reaction, providing a more direct route to the pyrido[3,4-d]pyrimidin-4-one core. google.com This approach is advantageous due to its use of readily available starting materials and simpler after-treatment processes, making it suitable for larger-scale production. google.com The ongoing development in synthetic chemistry promises more environmentally friendly and economically viable routes to produce these valuable compounds, facilitating broader research and development.

Exploration of Undiscovered Biological Targets and Therapeutic Applications

While the pyrido[3,4-d]pyrimidine (B3350098) scaffold is well-known for its kinase inhibitory activity, current research is unveiling a more diverse range of biological targets, opening up new therapeutic possibilities beyond oncology. nih.govjocpr.com

A significant area of emerging research is the targeting of epigenetic regulators. Derivatives of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one have been identified as potent inhibitors of the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies of histone lysine (B10760008) demethylases. acs.orgnih.gov These enzymes play a crucial role in gene expression and are implicated in cancer. Potent and cell-permeable inhibitors derived from this scaffold, which bind to the active site Fe(II) ion, are being developed to probe the function of these enzymes in cancer biology. acs.orgnih.gov

Another novel target is Monopolar Spindle 1 (Mps1), a kinase essential for proper chromosome segregation during mitosis. nih.gov Overexpression of Mps1 is linked to cancer cell survival. nih.gov Structure-based design has led to the discovery of highly potent and selective pyrido[3,4-d]pyrimidine inhibitors of Mps1. nih.govacs.org One such inhibitor, BOS172722, has entered clinical trials for triple-negative breast cancer. nih.gov

The exploration of this scaffold continues to yield inhibitors for various other targets, highlighting its versatility.

Table 1: Selected Pyrido[3,4-d]pyrimidin-4-one Derivatives and Their Biological Targets

DerivativeBiological TargetKey Research FindingReference(s)
Compound 34h Monopolar Spindle 1 (MPS1)Potent inhibition in biochemical and cellular assays with nanomolar efficacy and a high degree of selectivity over other kinases. acs.org
Compound 54k KDM4/KDM5 DemethylasesShowed equipotent activity against KDM4 and KDM5 subfamilies and inhibited H3K9Me3/H3K4Me3 demethylation in cell-based assays. acs.orgnih.gov
BOS172722 Monopolar Spindle 1 (MPS1)A highly potent, selective, and orally bioavailable inhibitor that has entered Phase 1 clinical trials. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The design and optimization of novel drug candidates is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). For the pyrido[3,4-d]pyrimidin-4-one scaffold, these computational tools are accelerating the discovery process by predicting molecular interactions and pharmacokinetic properties.

Techniques such as molecular docking and molecular dynamics (MD) simulations are routinely used to probe the binding modes of these inhibitors with their target proteins. nih.govnih.gov For instance, MD simulations lasting hundreds of nanoseconds have been used to confirm the structural stability of hybrid pyrido[3,4-d]pyrimidine compounds within the active sites of their targets, such as PARP1 and CDK4. nih.gov These simulations provide critical insights into the specific amino acid residues that interact with the inhibitor, guiding further structural modifications to enhance potency and selectivity. nih.gov

Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models are employed to evaluate the drug-likeness of newly designed compounds early in the discovery pipeline. rsc.org This computational pre-screening helps to prioritize candidates with favorable pharmacokinetic profiles, reducing the time and cost associated with experimental testing. By analyzing vast datasets of compound structures and biological activities, ML algorithms can identify complex structure-activity relationships (SAR) that may not be apparent through traditional analysis, leading to the rational design of more effective and safer pyrido[3,4-d]pyrimidin-4-one derivatives.

Design of Multifunctional and Hybrid Pyrido[3,4-d]pyrimidin-4-one Derivatives

A sophisticated strategy in modern drug design is the creation of multifunctional or hybrid molecules that can modulate multiple targets simultaneously. This approach is particularly relevant for complex diseases like cancer, where targeting redundant or complementary pathways can overcome drug resistance. The pyrido[3,4-d]pyrimidine core is an ideal building block for such designs.

A prominent example is the development of hybrid compounds that merge the pyrido[3,4-d]pyrimidine moiety from the CDK4 inhibitor Palbociclib with the phthalazinone ring from the PARP inhibitor Olaparib. nih.gov This innovative design resulted in a dual inhibitor capable of targeting both PARP1 and CDK4, which could be particularly effective in treating triple-negative breast cancer. nih.gov

Another successful application of this "hybridization" approach involved merging the pyrido[3,4-d]pyrimidine scaffold with elements from other chemical series to rapidly discover novel inhibitors of the MPS1 kinase. acs.org This strategy leverages existing structure-activity relationship (SAR) data to create new chemical entities with improved properties, such as reduced lipophilicity and enhanced novelty, bypassing some of the challenges of traditional high-throughput screening. acs.org The design of such multifunctional agents represents a promising avenue for developing next-generation therapeutics with enhanced efficacy and a lower propensity for resistance.

Role in Chemical Probe Development for Biological System Interrogation

Beyond their direct therapeutic potential, highly potent and selective inhibitors are invaluable as chemical probes—tools used to interrogate the function of specific proteins within complex biological systems. The pyrido[3,4-d]pyrimidin-4-one scaffold has yielded several compounds that are well-suited for this role.

For example, the development of potent and selective MPS1 inhibitors has provided the research community with chemical probes to study the intricate mechanisms of the spindle assembly checkpoint and mitotic regulation. acs.org Similarly, the creation of specific inhibitors for the KDM4 and KDM5 histone demethylases allows for detailed investigation into the roles these epigenetic modifiers play in health and disease, particularly in the context of cancer biology. acs.org

An effective chemical probe must possess not only high potency and selectivity for its intended target but also demonstrate cellular permeability to be useful in cell-based assays. Several pyrido[3,4-d]pyrimidin-4-one derivatives have been optimized to meet these criteria. acs.orgnih.gov The availability of such high-quality chemical probes is crucial for validating new drug targets, elucidating biological pathways, and ultimately paving the way for the development of novel therapeutic strategies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-amino-1H-pyrido[3,4-d]pyrimidin-4-one derivatives?

  • Answer: One-pot multicomponent reactions and tandem aza-Wittig annulation are robust synthetic routes. For example, iminophosphoranes reacted with aromatic isocyanates and phenols under mild conditions yield pyrido[3,4-d]pyrimidin-4-one derivatives with yields ranging from 52% to 98% . Optimization of solvent systems (e.g., THF or DMF) and temperature control (60–80°C) can enhance reaction efficiency.

Q. How can structural characterization of this compound derivatives be validated?

  • Answer: Use spectroscopic techniques such as 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) for preliminary validation. X-ray crystallography provides definitive proof of stereochemistry and molecular geometry, as demonstrated in studies of pyrazolo[3,4-d]pyrimidin-4-one derivatives .

Q. What are the key physicochemical properties to consider for solubility and stability in biological assays?

  • Answer: LogP values (e.g., -0.88 at pH 7.4) and polar surface area (70.14 Å2^2) influence solubility and membrane permeability. Stability under physiological pH (5.5–7.4) can be assessed via HPLC monitoring of degradation products over 24–72 hours .

Advanced Research Questions

Q. How can researchers design experiments to evaluate xanthine oxidase (XO) inhibitory activity of this compound analogs?

  • Answer: Conduct in vitro XO inhibition assays using allopurinol as a positive control. Measure uric acid production spectrophotometrically at 290 nm. Compounds like 3-amino-6-(4-chloro-2-hydroxy-5-methylphenyl)-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one showed IC50_{50} values comparable to allopurinol (~2.5 µM) . Pair with in silico toxicity prediction tools (e.g., ProTox-II) to assess hepatotoxicity risks .

Q. What strategies improve selectivity of PDE5 inhibitors derived from pyrido[3,4-d]pyrimidin-4-one scaffolds?

  • Answer: Structure-based drug design (SBDD) targeting residue differences in PDE isoforms is critical. For example, introducing bulky substituents (e.g., benzyl groups at position 6) enhances PDE5 selectivity over PDE1/PDE6. Isotopic tracer assays using 3H^3H-cGMP can quantify inhibitory potency (e.g., IC50_{50} = 90 nM for optimized derivatives) .

Q. How should contradictory data on synthetic yields or biological activities be resolved?

  • Answer: Analyze reaction parameters (e.g., solvent polarity, catalyst loading) to address yield inconsistencies. For biological variability, validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). For instance, 6-alkylthio derivatives showed variable herbicidal activity due to sulfonyl group oxidation kinetics, requiring LC-MS stability studies .

Q. What crystallographic techniques confirm the binding mode of this compound derivatives to therapeutic targets?

  • Answer: Co-crystallization with target proteins (e.g., PDE5 or XO) followed by X-ray diffraction (resolution ≤2.0 Å) reveals key interactions. For example, hydrogen bonding between the 4-oxo group and active-site arginine residues is critical for inhibition .

Methodological Notes

  • Synthesis Optimization: Use Design of Experiments (DoE) to screen reaction variables (e.g., temperature, stoichiometry) for scalable synthesis .
  • Data Interpretation: Apply multivariate analysis (e.g., PCA) to correlate structural features (e.g., substituent electronegativity) with bioactivity .
  • Ethical Compliance: Adhere to OECD guidelines for in silico toxicity assessments to minimize animal testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.